molecular formula C13H17N3O3 B14201631 N-(tert-butylcarbamoylcarbamoyl)benzamide CAS No. 873098-21-6

N-(tert-butylcarbamoylcarbamoyl)benzamide

Cat. No.: B14201631
CAS No.: 873098-21-6
M. Wt: 263.29 g/mol
InChI Key: BMMXZFRJIKJCJB-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamoylcarbamoyl)benzamide is an organic compound that features a benzamide core with a tert-butylcarbamoylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(tert-butylcarbamoylcarbamoyl)benzamide can be synthesized through several methods. One common approach involves the reaction of tert-butyl isocyanate with benzamide under controlled conditions. Another method includes the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Zn(ClO4)2·6H2O has been reported to be effective in producing N-tert-butyl amides from nitriles and tert-butyl benzoate .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butylcarbamoylcarbamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxidized benzamides, and substituted benzamides, depending on the reaction pathway chosen.

Scientific Research Applications

N-(tert-butylcarbamoylcarbamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(tert-butylcarbamoylcarbamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-tert-butyl amides, such as N-tert-butylbenzamide and N-tert-butylcarbamoylbenzamide. These compounds share structural similarities but differ in their substituents and specific properties.

Uniqueness

N-(tert-butylcarbamoylcarbamoyl)benzamide is unique due to its dual carbamoyl groups, which provide distinct chemical and biological properties compared to other N-tert-butyl amides. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

873098-21-6

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-(tert-butylcarbamoylcarbamoyl)benzamide

InChI

InChI=1S/C13H17N3O3/c1-13(2,3)16-12(19)15-11(18)14-10(17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H3,14,15,16,17,18,19)

InChI Key

BMMXZFRJIKJCJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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